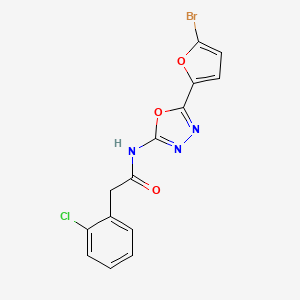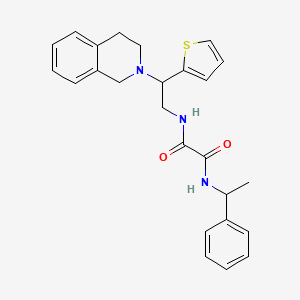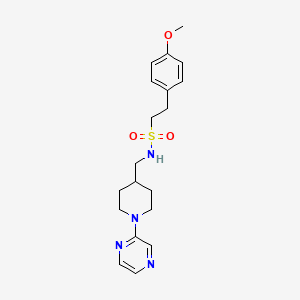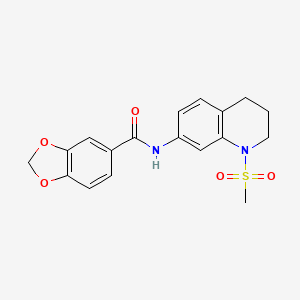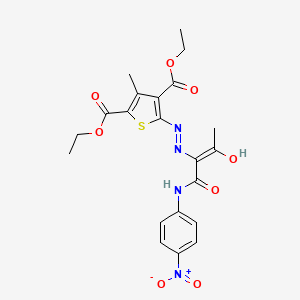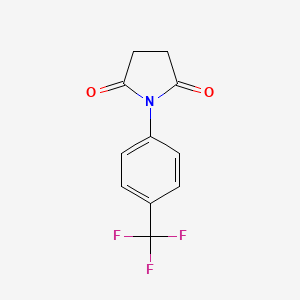
1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1537400-72-8 . It has a molecular weight of 243.19 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,4-diol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-6,16-17H . This provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and should be stored at temperatures below -10°C .Applications De Recherche Scientifique
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including those similar to 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione, have been studied for their ability to inhibit carbon steel corrosion in acidic environments. These derivatives have shown effectiveness in protecting steel surfaces, adhering to the surface through a chemisorption process, as demonstrated by Zarrouk et al. (2015) in their study using electrochemical, XPS, and DFT analyses (Zarrouk et al., 2015).
Synthesis and Functionalization
The synthesis of pyrrolidine-2,5-dione derivatives, including those structurally similar to this compound, can be achieved through various chemical reactions. These derivatives have been modified through processes like oxidation, alkylation, and allylation to create new compounds with potential applications in different areas of chemistry. This approach is highlighted in the work of Ali et al. (2015) (Ali et al., 2015).
Synthesis of Amino Acids
Derivatives of pyrrolidine-2,5-dione have been utilized in the efficient synthesis of β- and γ-amino acids. These compounds are produced with high yields and purities, indicating the potential for these derivatives in synthesizing important biological molecules. The work of Cal et al. (2012) provides insight into this application (Cal et al., 2012).
Complex Formation and Biological Activity
Pyrrolidine-2,5-dione derivatives have been used to synthesize complexes with metals like Cobalt, Nickel, Copper, and Zinc. These complexes, studied by Vendan et al. (2010), exhibit unique properties and potential biological activity, suggesting their use in various scientific fields (Vendan et al., 2010).
Solubility and Solvent Effect Studies
Understanding the solubility of pyrrolidine-2,5-dione derivatives in various solvents is crucial for their application in different areas of research. Studies like the one conducted by Li et al. (2019) provide valuable data on the solubility of these compounds in a range of solvents, essential for their practical use in scientific research (Li et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICWMPQLGRMDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876647 |
Source


|
| Record name | p-CF3-N-phenylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)
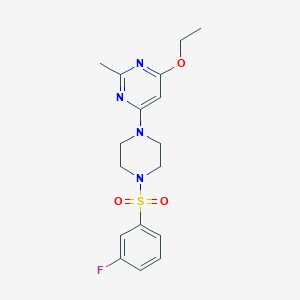




![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide](/img/structure/B2587774.png)
